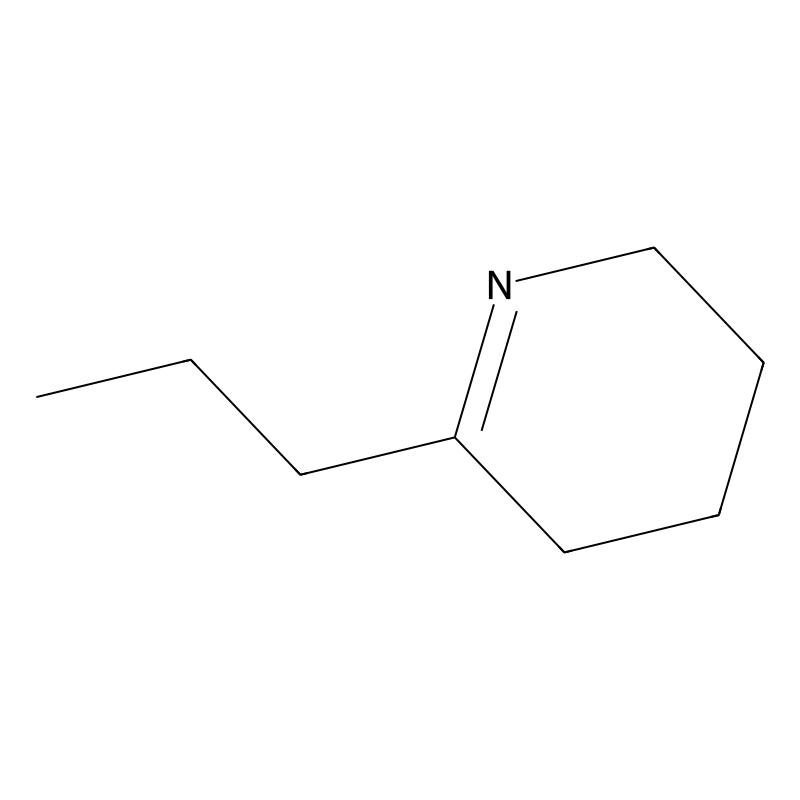

gamma-Coniceine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gamma-Coniceine (2-propyl-3,4,5,6-tetrahydropyridine) is a partially unsaturated piperidine alkaloid and the immediate biosynthetic precursor to coniine in Conium maculatum. In laboratory and industrial procurement, it is primarily sourced as a high-value analytical standard for forensic toxicology, a specialized substrate for plant enzymology, and a potent pharmacological probe. Unlike fully saturated piperidines, gamma-coniceine features an imine double bond that dictates its distinct reactivity, higher neurotoxicity, and specific binding affinity at nicotinic acetylcholine receptors (nAChRs) [1]. Its procurement is essential for applications where saturated analogs fail to replicate the chemical or biological behavior of the primary, early-stage hemlock toxin.

Research Fit

Toxicology Endpoint Research

Supports acute toxicity endpoint comparison in rodent models

nAChR Agonist Screening

Supports nicotinic receptor agonist assay context

Trace-Level Alkaloid Analysis

Supports TLC method development for hemlock alkaloids

Buyers frequently consider substituting gamma-coniceine with coniine due to the latter's broader commercial availability and historical recognition. However, this substitution critically compromises both biosynthetic and toxicological workflows. Structurally, coniine is the fully reduced product of gamma-coniceine; therefore, coniine cannot be used as a substrate in NADPH-dependent reductase assays [1]. Biologically, the lack of the imine double bond in coniine significantly reduces its binding affinity and acute toxicity. Substituting coniine in in vivo or in vitro models will underestimate the lethality and nAChR agonism of early-stage hemlock extracts by a factor of nearly two to four, depending on the specific assay and comparator [2]. For accurate early-growth phytochemical profiling and maximum receptor response, the exact unsaturated precursor must be procured.

Substitution Risk

Substituting with coniine or N-methylconiine may underestimate acute toxicity endpoint in rodent models.

Less potent congeners could alter concentration-response curves and produce false negative results in receptor activation assays.

Only gamma-coniceine has a defined teratogenic dose context; coniine is insufficient as a marker for developmental toxicity endpoint studies.

Acute Lethality and Toxicological Potency

In standardized murine bioassays, the acute toxicity of hemlock alkaloids varies significantly based on the saturation of the piperidine ring. Gamma-coniceine demonstrates an LD50 of 4.4 mg/kg, making it substantially more lethal than its saturated counterparts[1]. In contrast, racemic coniine exhibits an LD50 of approximately 7.7 mg/kg, and N-methylconiine enantiomers range from 16.1 to 19.2 mg/kg [1].

| Evidence Dimension | In vivo acute lethality (Mouse LD50) |

| Target Compound Data | 4.4 mg/kg |

| Comparator Or Baseline | Racemic coniine (~7.7 mg/kg) and N-methylconiine (16.1-19.2 mg/kg) |

| Quantified Difference | Gamma-Coniceine is approximately 1.75x more lethal than coniine and nearly 4x more lethal than N-methylconiine. |

| Conditions | Mouse bioassay, acute exposure |

Toxicologists modeling severe acute poisoning must procure gamma-coniceine to accurately represent the maximum lethality of the alkaloid class.

Substrate Specificity in Biosynthetic Pathway Mapping

Gamma-coniceine serves as the obligate electrophilic substrate for gamma-coniceine reductase (CR), the enzyme catalyzing the final step of hemlock alkaloid biosynthesis via NADPH-dependent hydride transfer [1]. Coniine, lacking the imine double bond, is the end-product of this reaction and exhibits 0% substrate activity for this specific reduction step [1].

| Evidence Dimension | Substrate viability for gamma-coniceine reductase |

| Target Compound Data | Active substrate (undergoes hydride transfer) |

| Comparator Or Baseline | Coniine (Inactive, fully reduced product) |

| Quantified Difference | Binary functional divergence (100% essential substrate vs. 0% activity) |

| Conditions | NADPH-dependent enzymatic reduction assays |

Researchers isolating or characterizing plant reductases must use gamma-coniceine; substituting with coniine will result in complete assay failure.

- γ-Coniceine

- (−)-N-methylconiine

- (±)-N-methylconiine

- (+)-N-methylconiine

Phytochemical Profiling and Ontogeny-Dependent Detection

The alkaloid profile of Conium maculatum shifts dramatically during its lifecycle. Analytical studies confirm that gamma-coniceine is the overwhelmingly predominant alkaloid during the first year of vegetative growth (early shoots and leaves), whereas coniine and N-methylconiine predominate in second-year mature plants and seeds [1].

| Evidence Dimension | Predominant alkaloid concentration by plant age |

| Target Compound Data | Primary constituent in 1st-year early growth |

| Comparator Or Baseline | Coniine (Primary constituent in 2nd-year mature growth) |

| Quantified Difference | Temporal shift in primary analyte target based on harvest/exposure timing |

| Conditions | GC-MS/LC-MS profiling of plant extracts |

Forensic and agricultural testing labs analyzing early-spring livestock poisoning must calibrate their instruments with gamma-coniceine to avoid false negatives.

Identified as one of the most active antifeedant compounds against the field slug Deroceras reticulatum.

Forensic and Veterinary Toxicology Standards

Due to its high acute toxicity (LD50 4.4 mg/kg) and prevalence in early-spring plant growth, gamma-coniceine is the critical GC-MS/LC-MS reference standard for confirming livestock or human poisoning from young hemlock shoots [1].

Plant Enzymology and Pathway Engineering

As the obligate imine substrate for gamma-coniceine reductase, it is strictly required for in vitro assays aimed at isolating, characterizing, or inhibiting the final steps of polyketide-derived alkaloid biosynthesis [2].

Neuropharmacological Receptor Assays

Given its superior agonistic potency at human fetal muscle-type nicotinic acetylcholine receptors compared to saturated analogs, it is the preferred piperideine probe for high-affinity nAChR binding and patch-clamp studies[3].

Application Fit Matrix

References

- [1] Centre for Aquatic Plant Management (CAPM). 'Information Sheet 15: Poison-Hemlock.' (2004).

- [2] Roberts, M. F. 'Gamma-coniceine reductase in Conium maculatum.' Phytochemistry 14 (1975): 2395.

- [3] Lee, S. T., et al. 'Stereoselective Potencies and Relative Toxicities of gamma-Coniceine and N-Methylconiine Enantiomers.' Chemical Research in Toxicology (2013).

XLogP3

UNII

Other CAS

Explore Compound Types